molecular formula C15H14N2O4S2 B2456009 N-(3-cyanothiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 941908-51-6

N-(3-cyanothiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No. B2456009
CAS RN: 941908-51-6
M. Wt: 350.41
InChI Key: XGDFUMCXMJRACQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyanothiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide, also known as CP-690,550, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of Janus kinase 3 (JAK3), a protein kinase that plays a crucial role in the signaling pathways of immune cells.

Mechanism Of Action

N-(3-cyanothiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide selectively inhibits JAK3, which is a key component of the signaling pathways of immune cells. JAK3 is involved in the activation of cytokine receptors, which are responsible for the production of pro-inflammatory cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ). By inhibiting JAK3, N-(3-cyanothiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide reduces the production of these cytokines, leading to a decrease in inflammation and tissue damage.
Biochemical and Physiological Effects:
N-(3-cyanothiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has been shown to have a significant impact on the immune system. By inhibiting JAK3, it reduces the production of pro-inflammatory cytokines such as IL-2 and IFN-γ, which are involved in the activation and proliferation of T cells. This leads to a decrease in T cell activation and proliferation, which in turn reduces inflammation and tissue damage. Additionally, N-(3-cyanothiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has been shown to have an impact on B cells, reducing their activation and proliferation as well.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(3-cyanothiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is its selectivity for JAK3, which reduces the potential for off-target effects. Additionally, it has been shown to have a good safety profile in preclinical studies. However, one limitation of N-(3-cyanothiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is its poor solubility in water, which can make it difficult to administer in vivo. Furthermore, its long-term effects on the immune system are still not fully understood, and more research is needed to determine its potential side effects.

Future Directions

N-(3-cyanothiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has shown great potential in the treatment of various autoimmune and inflammatory diseases, and there are several directions for future research. One area of interest is the development of more potent and selective JAK3 inhibitors that can be administered orally and have fewer side effects. Additionally, more research is needed to determine the long-term effects of JAK3 inhibition on the immune system and to identify potential biomarkers of response to N-(3-cyanothiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide. Finally, there is also potential for the use of N-(3-cyanothiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide in combination with other therapies, such as checkpoint inhibitors, to enhance the anti-tumor immune response.

Synthesis Methods

The synthesis of N-(3-cyanothiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide involves a series of chemical reactions starting with the reaction of 3-bromo-2-cyanopyridine with thiophene-2-carboxylic acid to form 3-cyanothiophene-2-carboxylic acid. This is then reacted with 4-methoxybenzenesulfonyl chloride to form the corresponding sulfonyl chloride. Finally, this intermediate is reacted with 3-aminopropionitrile to form N-(3-cyanothiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and preventing tissue damage in preclinical animal models of these diseases. Furthermore, it has also shown potential in the treatment of certain types of cancers, such as lymphoma and leukemia.

properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S2/c1-21-12-2-4-13(5-3-12)23(19,20)9-7-14(18)17-15-11(10-16)6-8-22-15/h2-6,8H,7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDFUMCXMJRACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanothiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.